molecular formula C10H12N2O2S B1315895 3-Amino-4-cyano-5-ethyl-thiophene-2-carboxylic acid ethyl ester

3-Amino-4-cyano-5-ethyl-thiophene-2-carboxylic acid ethyl ester

Cat. No. B1315895
M. Wt: 224.28 g/mol
InChI Key: WIXVRERAVALXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07642361B2

Procedure details

Ethanol, (11.0 L), 2-(1-ethoxy-propylidene)-malononitrile, (2.003 kg, 13.34 moles, 1.0 eq), ethyl-2-mercaptoacetate (1.652 kg, 13.34 moles, 1.0 eq.), and potassium acetate (1.983 kg, 20.0 moles, 1.5 eq.) are charged to a 22L 3-neck reaction flask equipped with an addition funnel, thermocouple, overhead stirrer, and condenser. The reaction mixture becomes dark red and exotherms to 72° C. The mixture is stirred for 1.25 hours while cooling to 60° C. Deionized water (2.6 L), is added to the reaction mixture over 30 minutes while cooling to 53° C. The reaction mixture is then cooled to 10° C. over 3.5 hours. The resulting suspension is filtered to recover the precipitate, and the filter cake is rinsed with a chilled mixture of 1.1 L ethanol and 3.9 L water. The filter cake is vacuum dried at room temperature, affording the title compound (2.552 kg) in 85.3% yield.
Quantity
11 L
Type
reactant
Reaction Step One
Quantity
2.003 kg
Type
reactant
Reaction Step One
Quantity
1.652 kg
Type
reactant
Reaction Step One
Quantity
1.983 kg
Type
reactant
Reaction Step One
[Compound]
Name
22L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.6 L
Type
solvent
Reaction Step Two
Yield
85.3%

Identifiers

REACTION_CXSMILES
C(O)C.C(O[C:7](=[C:10]([C:13]#[N:14])[C:11]#[N:12])[CH2:8][CH3:9])C.[CH2:15]([O:17][C:18](=[O:21])[CH2:19][SH:20])[CH3:16].C([O-])(=O)C.[K+]>O>[CH2:15]([O:17][C:18]([C:19]1[S:20][C:7]([CH2:8][CH3:9])=[C:10]([C:11]#[N:12])[C:13]=1[NH2:14])=[O:21])[CH3:16] |f:3.4|

Inputs

Step One
Name
Quantity
11 L
Type
reactant
Smiles
C(C)O
Name
Quantity
2.003 kg
Type
reactant
Smiles
C(C)OC(CC)=C(C#N)C#N
Name
Quantity
1.652 kg
Type
reactant
Smiles
C(C)OC(CS)=O
Name
Quantity
1.983 kg
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
22L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
2.6 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 1.25 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with an addition funnel
CUSTOM
Type
CUSTOM
Details
exotherms to 72° C
TEMPERATURE
Type
TEMPERATURE
Details
while cooling to 53° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled to 10° C. over 3.5 hours
Duration
3.5 h
FILTRATION
Type
FILTRATION
Details
The resulting suspension is filtered
CUSTOM
Type
CUSTOM
Details
to recover the precipitate
WASH
Type
WASH
Details
the filter cake is rinsed with a chilled mixture of 1.1 L ethanol and 3.9 L water
CUSTOM
Type
CUSTOM
Details
dried at room temperature

Outcomes

Product
Details
Reaction Time
1.25 h
Name
Type
product
Smiles
C(C)OC(=O)C=1SC(=C(C1N)C#N)CC
Measurements
Type Value Analysis
AMOUNT: MASS 2.552 kg
YIELD: PERCENTYIELD 85.3%
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.